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n2,2'-O-dimethylguanosine

nuclease resistance RNA stability modified nucleosides

Standard singly methylated guanosines cannot replicate the dual conformational and hydrogen-bonding effects of N2,2'-O-Dimethylguanosine (m²Gm). This modified purine nucleoside is essential for studies requiring: • C3'-endo sugar pucker (2'-O-Me) combined with attenuated N2 hydrogen donation • Validated molecular activator for in vitro enzymatic DNA synthesis • Intermediate phenotype between m²G and m²₂G for methylation titration experiments Immediate availability for research use.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B12860651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen2,2'-O-dimethylguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7-,8-,11-/m1/s1
InChIKeyOJTAZBNWKTYVFJ-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,2'-O-Dimethylguanosine Overview


N2,2'-O-Dimethylguanosine (CAS 135023-21-1; synonym m2Gm) is a doubly methylated purine nucleoside analog derived from guanosine, characterized by an N2-methyl modification on the guanine base and a 2'-O-methyl modification on the ribose sugar . It is a chemically modified nucleoside with the molecular formula C₁₂H₁₇N₅O₅ and a molecular weight of 311.29 g/mol, appearing as a white to off-white solid [1]. As a purine nucleoside analog, it has been investigated in the context of broad-spectrum anticancer activity targeting indolent lymphoid malignancies, with mechanisms involving inhibition of DNA synthesis and induction of apoptosis . The compound is also recognized in sequence ontology databases as a modified guanosine base feature occurring in RNA [2].

1 Dual methylation (N2 + 2'-O) for modified nucleoside analog research
2 2'-O-methylation provides conformational rigidity for RNA folding studies
3 Molecular activator for in vitro enzymatic DNA synthesis reactions

Why N2,2'-O-Dimethylguanosine Cannot Be Substituted


The functional and physicochemical properties of methylated guanosine derivatives are dictated by the precise location and number of methyl groups. N2,2'-O-Dimethylguanosine possesses both N2-methylation on the base and 2'-O-methylation on the ribose. These modifications act synergistically: N2-methylation (especially N2,N2-dimethylation) alters base-pairing specificity and reduces Watson-Crick pairing capacity with cytidine, while 2'-O-methylation confers enhanced resistance to nuclease degradation and hydrolysis by locking the ribose in a C3'-endo conformation . Consequently, substitution with mono-methylated analogs such as N2-methylguanosine (lacking ribose protection) or 2'-O-methylguanosine (retaining unmodified Watson-Crick pairing) yields a molecule with fundamentally different biochemical behavior in enzymatic assays, RNA incorporation studies, and cellular stability evaluations [1]. Procurement decisions must therefore be guided by the specific methylated guanosine required for the intended experimental system.

Combined methylation absent

Singly modified analogs (m²G, Gm) lack the dual effect on hydrogen bonding and sugar pucker. Substitution may shift conformational and base-pairing outcomes.

Conformational constraint missing

N2-methylguanosine lacks 2'-O-methylation and cannot provide C3'-endo sugar stabilization. RNA backbone rigidity may differ in folding assays.

Divergent N2 methylation stoichiometry

N2,N2-dimethylguanosine eliminates N2 hydrogen bonding, while N2,2'-O-dimethylguanosine retains one donor. Translational and pairing profiles may not transfer across methylation levels.

N2,2'-O-Dimethylguanosine: Evidence vs. Analogs


Translational Efficiency Enhancement via N2-Methylation

The 2'-O-methyl modification present in N2,2'-O-dimethylguanosine enhances physiological stability against nuclease degradation compared to unmodified guanosine or N2-methylguanosine, which lacks ribose protection . While direct comparative quantitative degradation kinetics for this specific compound were not identified in the accessible literature, 2'-O-methylation is a well-established strategy for conferring nuclease resistance in antisense oligonucleotides and siRNA therapeutics [1]. The N2-methylation contributes additional base-pairing rigidity that further stabilizes RNA structures when incorporated [2].

Translational efficiency
Cross-study comparable
1.5-fold higher activity vs m⁷G cap
Supports cap methylation-translation studies
Cap context; free nucleoside relevance to verify
nuclease resistance RNA stability modified nucleosides

Conformational Rigidity via 2'-O-Methylation

N2,2'-O-Dimethylguanosine has been shown to inhibit translation in Escherichia coli at concentrations as low as 1 mM, and to inhibit growth rate at concentrations as low as 2 mM . This biological activity distinguishes the compound from unmodified guanosine, which does not exhibit comparable translation inhibition at these concentrations, and from mono-methylated analogs such as N2-methylguanosine or 2'-O-methylguanosine, which have not been reported to produce equivalent effects under identical conditions. The structural similarity to guanosine, coupled with the additional methyl group at the 2' carbon position, is proposed to underlie this inhibitory activity .

Conformational rigidity
Class-level
Stabilizes C3'-endo sugar pucker
2'-O-methylation controls backbone rigidity
Qualitative NMR; archaeal tRNA context
translation inhibition E. coli antibacterial screening

Enhanced Glycosidic Bond Stability with Methylation

N2,2'-O-Dimethylguanosine is commercially available with certified purity specifications. One vendor supplies the compound at 99.27% purity as determined by HPLC analysis, appearing as a white solid . While comparative purity data for alternative vendors cannot be presented due to source restrictions, the availability of high-purity (>99%) material ensures reproducible results in sensitive biochemical assays including enzymatic DNA synthesis reactions where this compound is employed as a molecular activator . Procurement decisions should prioritize vendors providing explicit purity certification and batch-specific analytical data.

Glycosidic bond stability
Class-level
Stability ranking: trimethylated > dimethylated > monomethylated
Methylation enhances bond stability
ER-CID-MS/MS ranking; position-dependent
purity specification procurement quality control

Enzymatic DNA Synthesis Activation

N2,2'-O-Dimethylguanosine exhibits physicochemical properties consistent with its class: molecular weight 311.29 g/mol, molecular formula C₁₂H₁₇N₅O₅, and recommended storage conditions of sealed container in a dry environment at 2–8°C [1]. Solubility data indicate dissolution in aqueous base (slight), DMSO (slight), methanol (slight), and water (slight) . These properties are comparable to those of structurally related purine nucleoside analogs such as N2,N2-dimethylguanosine, facilitating standardized handling workflows across related compounds. No unusual storage or solubility requirements differentiate this compound from its closest analogs.

DNA synthesis activation
Data to verify
Molecular activator for in vitro DNA synthesis
Supplier-reported activation function
Mechanism not fully elucidated; comparator data absent
storage conditions solubility formulation

N2,2'-O-Dimethylguanosine: Application Scenarios


mRNA Engineering with Defined Cap Methylation

N2,2'-O-Dimethylguanosine is employed as a molecular activator in in vitro enzymatic DNA synthesis reactions . The dual methylation pattern (N2-methyl + 2'-O-methyl) confers enhanced stability against nuclease degradation relative to unmodified nucleosides , making it suitable for reaction conditions where nucleases may be present or where extended incubation times are required. Procurement should target high-purity material (≥99%) to ensure reproducible activation kinetics across experimental replicates .

Conformationally Restricted Nucleosides for RNA Folding

Based on its demonstrated ability to inhibit E. coli translation at 1 mM and growth at 2 mM , N2,2'-O-Dimethylguanosine serves as a tool compound for translation inhibition studies in bacterial systems. Researchers investigating purine nucleoside analog mechanisms or conducting antibacterial screening campaigns should procure this specific compound rather than unmodified guanosine or mono-methylated analogs, which lack this reported activity profile. The compound may be used as a reference inhibitor in mechanistic studies of ribosomal function.

In Vitro Enzymatic DNA Synthesis Activation

As a purine nucleoside analog, N2,2'-O-Dimethylguanosine is relevant for studies of anticancer mechanisms targeting indolent lymphoid malignancies, where such analogs exert effects via inhibition of DNA synthesis and induction of apoptosis . While direct comparative antitumor potency data are not available from the accessible literature, the compound's classification within this therapeutic class positions it as a candidate for structure-activity relationship studies exploring the impact of dual methylation (N2 + 2'-O) on anticancer efficacy relative to mono-methylated or unmodified analogs .

RNA Base-Pairing Studies with N2 Donor Retention

N2,2'-O-Dimethylguanosine (m2Gm) is recognized as a modified guanosine base feature in RNA, with documented occurrence in tRNA . For researchers studying RNA modifications, epitranscriptomics, or tRNA structure-function relationships, procurement of authentic N2,2'-O-dimethylguanosine enables use as an analytical standard for mass spectrometry-based detection and quantification of this specific modification in biological samples . The compound's dual methylation pattern distinguishes it from N2,N2-dimethylguanosine (m22G) and 2'-O-methylguanosine (Gm), requiring precise compound identity for accurate standard curve generation.

Application
Selection Property
Validation Focus
mRNA cap methylation studies
N2-monomethylation translation profile
Cap-dependent translation efficiency
RNA backbone rigidity studies
2'-O-methylation conformational constraint
C3'-endo sugar pucker stabilization
Enzymatic DNA synthesis optimization
Dual methylation activator function
Polymerase reaction enhancement
RNA duplex pairing studies
N2-monomethyl hydrogen bonding retention
N2 donor retention vs. elimination gradient

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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